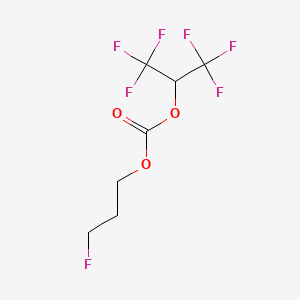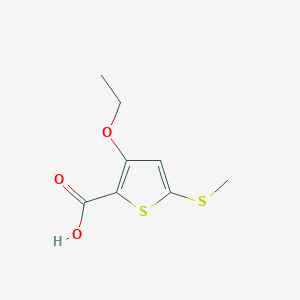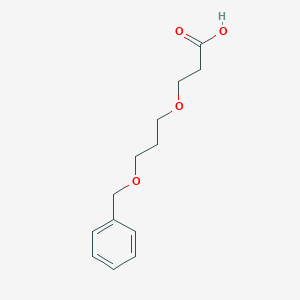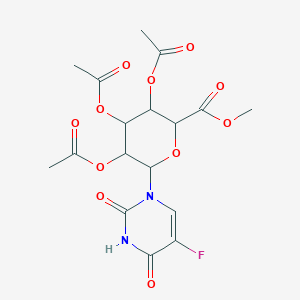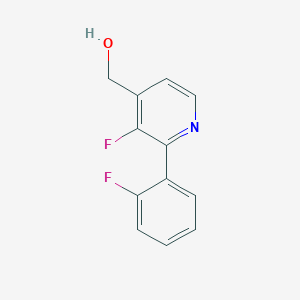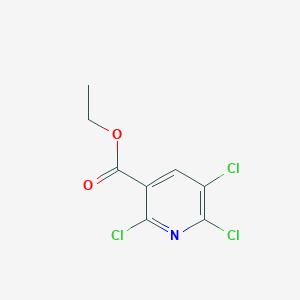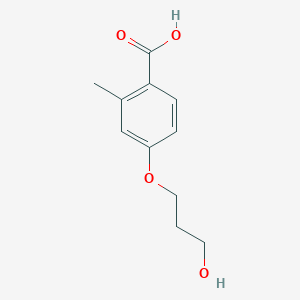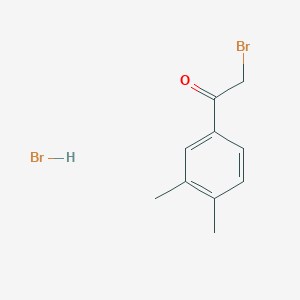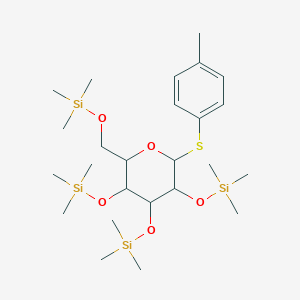
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy is a complex organic compound with a unique structure This compound is characterized by the presence of multiple trimethylsilyloxy groups and a p-tolylthio group, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy typically involves multiple steps, starting from readily available starting materials. One common approach is to use D-glucuronolactone as a starting material, which undergoes a series of reactions to introduce the necessary functional groups . The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2S,3R,4R,5S-trihydroxypipecolic acid
- 2R,3R,4R,5S-trihydroxypipecolic acid
- 2S,4S,5S-dihydroxypipecolic acid
- Bulgecinine
Uniqueness
Compared to these similar compounds, (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy stands out due to the presence of multiple trimethylsilyloxy groups and a p-tolylthio group. These functional groups confer unique chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H50O5SSi4 |
|---|---|
Peso molecular |
575.1 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3 |
Clave InChI |
FVWMHGKJMGETAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


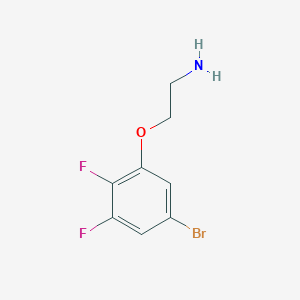
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
